1-ethylpyrimidine-2,4(1H,3H)-dione

Description

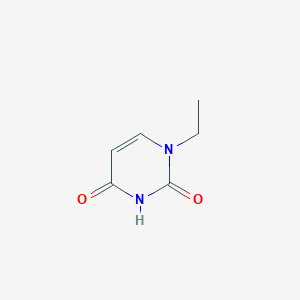

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLDRYODCDLNHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400422 |

Source

|

| Record name | 1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6490-42-2 |

Source

|

| Record name | 1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYLURACIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Ethylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-ethylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and extensive characterization data to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound, also known as 1-ethyluracil, is achieved through a two-step process involving the silylation of uracil followed by N1-alkylation with ethyl bromide.[1]

Experimental Protocol

Step 1: Silylation of Uracil

-

In a reaction vessel under a nitrogen atmosphere, combine uracil (11.208 g, 100 mmol) and hexamethyldisilazane (HDMS, 200 mL, 950 mmol).

-

Add a catalytic amount of ammonium sulfate to the mixture.

-

Stir the mixture and heat under reflux for 4 hours.

-

After the reaction is complete, distill off the excess HDMS.

-

Store the resulting silylated uracil under a nitrogen atmosphere.

Step 2: N1-Alkylation

-

To the silylated uracil from Step 1, add ethyl bromide.

-

Heat the reaction mixture in an oven at 130°C for 36 hours.

-

After cooling, wash the resulting product with boiling methanol (50 mL) for 30 minutes to remove any residual bromide.

-

Concentrate the solution using a rotary evaporator to precipitate the product.

-

Fine white needles of this compound are obtained.

-

The purity of the final product can be confirmed by proton NMR.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyluracil, a derivative of the pyrimidine base uracil, is a molecule of interest in medicinal chemistry and drug development due to its structural similarity to endogenous nucleobases. Understanding its physicochemical properties is fundamental for its potential application in therapeutic contexts, influencing aspects such as solubility, membrane permeability, and target binding. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-ethyluracil, details experimental protocols for their determination, and outlines a general workflow for its synthesis and characterization.

Physicochemical Properties

Precise experimental data for some of the physicochemical properties of 1-ethyluracil are not extensively reported in publicly available literature. However, data for the closely related compound, 1-methyluracil, can provide valuable estimations. The following table summarizes the available data and estimates for the key physicochemical properties of 1-ethyluracil.

| Property | Value | Notes |

| Molecular Formula | C₆H₈N₂O₂ | - |

| Molecular Weight | 140.14 g/mol | - |

| Melting Point | Estimated: ~230-240 °C | Based on the melting point of 1-methyluracil (236-238 °C). The ethyl group may slightly alter the crystal lattice energy. |

| Boiling Point | Data not available | Uracil and its derivatives typically decompose at high temperatures before boiling. |

| Solubility | Soluble in polar organic solvents | Soluble in methanol[1]. Expected to be soluble in other polar solvents like DMSO and DMF. Water solubility is likely low. |

| pKa | Estimated: ~9.5 - 10.0 | Based on the pKa of 1-methyluracil (predicted pKa of 9.77)[2]. The N3-H proton is acidic. |

| logP | Data not available | The addition of an ethyl group compared to a methyl group will slightly increase lipophilicity. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1-ethyluracil are not specifically described in the literature. However, standard methodologies for compounds of this class can be applied.

Synthesis of 1-Ethyluracil

The synthesis of 1-ethyluracil can be achieved through the alkylation of uracil. A reported method involves a two-step process[1]:

-

Silylation of Uracil:

-

Uracil is reacted with an excess of a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalytic amount of ammonium sulfate.

-

The mixture is heated under reflux for several hours to protect the oxygen and nitrogen atoms.

-

The excess silylating agent is removed by distillation.

-

-

Ethylation:

-

The silylated uracil is then reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, in an appropriate solvent.

-

The reaction mixture is heated to drive the alkylation at the N1 position.

-

The crude product is purified by washing with a suitable solvent (e.g., boiling methanol) to remove any residual starting materials and byproducts, followed by recrystallization to obtain pure 1-ethyluracil[1].

-

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus:

-

A small amount of the dried, crystalline 1-ethyluracil is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Solubility

The solubility of 1-ethyluracil in various solvents can be determined using the shake-flask method:

-

An excess amount of 1-ethyluracil is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of 1-ethyluracil in the saturated solution is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) of the N3-H proton can be determined by potentiometric titration or UV-Vis spectrophotometry:

-

A solution of 1-ethyluracil of known concentration is prepared in water or a mixed aqueous-organic solvent system.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method:

-

A solution of 1-ethyluracil is prepared in one of the two immiscible phases (n-octanol or water).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of 1-ethyluracil between the two phases and then allowed to stand for the phases to separate completely.

-

The concentration of 1-ethyluracil in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Workflow and Characterization

While specific metabolic or signaling pathways for 1-ethyluracil are not well-documented, a generalized experimental workflow for its synthesis and characterization is a critical aspect for its study and potential application.

Caption: A generalized workflow for the synthesis, purification, and characterization of 1-ethyluracil.

Biological Context and Potential Applications

Uracil and its derivatives are of significant interest in pharmacology, primarily as anticancer and antiviral agents. These compounds can act as antimetabolites, interfering with nucleic acid synthesis and function. While the specific biological activity of 1-ethyluracil is not extensively studied, its structural similarity to other N-alkylated uracil derivatives suggests potential for biological activity. N-alkylation can influence the molecule's lipophilicity, membrane permeability, and interaction with enzymes involved in nucleoside metabolism. Further research is warranted to explore the potential therapeutic applications of 1-ethyluracil.

References

Analysis of 1-Ethylpyrimidine-2,4(1H,3H)-dione Crystal Structure: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure data for 1-ethylpyrimidine-2,4(1H,3H)-dione (also known as 1-ethyluracil) in its pure form could not be located. The majority of published research focuses on the crystallographic analysis of its co-crystals with other molecules. This guide, therefore, utilizes the closely related and structurally similar molecule, 1-methyluracil , as a representative analogue to provide a detailed technical overview in the requested format. All quantitative data and structural representations presented herein pertain to 1-methyluracil.

Introduction

1-Alkyluracils are a class of compounds of significant interest in medicinal chemistry and drug development due to their structural similarity to the nucleobase uracil. Understanding their three-dimensional structure and intermolecular interactions in the solid state is crucial for the rational design of new therapeutic agents and for controlling the physicochemical properties of active pharmaceutical ingredients (APIs). This technical guide provides a detailed analysis of the crystal structure of 1-methyluracil, serving as a proxy for this compound, and outlines the experimental protocols for its synthesis and crystallographic analysis.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 1-alkyluracils and the determination of their crystal structure via single-crystal X-ray diffraction.

Synthesis of 1-Alkyluracils

A common synthetic route to 1-alkyluracils involves the alkylation of uracil. A representative procedure is as follows:

-

Silylation of Uracil: Uracil is reacted with a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalyst like ammonium sulfate. The mixture is heated under reflux to produce a silylated intermediate. This step protects the reactive protons on the uracil ring.

-

Alkylation: The silylated uracil is then reacted with an alkyl halide (e.g., ethyl iodide or methyl iodide) in an appropriate solvent. The reaction mixture is stirred, typically at an elevated temperature, to facilitate the N1-alkylation.

-

Deprotection and Purification: The silyl protecting groups are removed by the addition of an alcohol, such as methanol. The crude product is then purified by recrystallization from a suitable solvent system to yield the pure 1-alkyluracil.

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include nitromethane, ethanol, or mixtures of water and methanol. The solution is filtered to remove any particulate matter and allowed to stand undisturbed at room temperature. Over a period of several days to weeks, single crystals of sufficient size and quality for diffraction experiments will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a series of diffraction images as the crystal is rotated.

-

Data Reduction: The collected raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the diffraction spots are integrated to generate a list of unique reflections.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, displacement parameters, and other structural parameters until a final, stable model is achieved.

Data Presentation

The following tables summarize the crystallographic data for 1-methyluracil.

Table 1: Crystal Data and Structure Refinement for 1-Methyluracil

| Parameter | Value |

| Empirical formula | C₅H₆N₂O₂ |

| Formula weight | 126.11 g/mol |

| Temperature | 123(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.634(2) Å |

| b | 6.812(2) Å |

| c | 10.678(3) Å |

| α | 90° |

| β | 99.83(3)° |

| γ | 90° |

| Volume | 547.4(3) ų |

| Z | 4 |

| Density (calculated) | 1.530 Mg/m³ |

| Absorption coefficient | 0.121 mm⁻¹ |

| F(000) | 264 |

| Crystal size | 0.40 x 0.30 x 0.20 mm³ |

| Theta range for data collection | 3.46 to 27.50° |

| Index ranges | -9 ≤ h ≤ 9, -8 ≤ k ≤ 8, -13 ≤ l ≤ 13 |

| Reflections collected | 4978 |

| Independent reflections | 1255 [R(int) = 0.0345] |

| Completeness to theta = 27.50° | 99.7 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1255 / 0 / 106 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.0388, wR2 = 0.1030 |

| R indices (all data) | R1 = 0.0469, wR2 = 0.1086 |

| Largest diff. peak and hole | 0.291 and -0.213 e.Å⁻³ |

Table 2: Selected Bond Lengths for 1-Methyluracil

| Bond | Length (Å) |

| N1 - C2 | 1.378(2) |

| N1 - C6 | 1.373(2) |

| N1 - C7 | 1.472(2) |

| C2 - O2 | 1.218(2) |

| C2 - N3 | 1.375(2) |

| N3 - C4 | 1.381(2) |

| C4 - O4 | 1.233(2) |

| C4 - C5 | 1.442(2) |

| C5 - C6 | 1.341(2) |

Table 3: Selected Bond Angles for 1-Methyluracil

| Atoms | Angle (°) |

| C6 - N1 - C2 | 121.7(1) |

| C6 - N1 - C7 | 118.8(1) |

| C2 - N1 - C7 | 119.5(1) |

| O2 - C2 - N3 | 123.1(1) |

| O2 - C2 - N1 | 120.9(1) |

| N3 - C2 - N1 | 116.0(1) |

| C2 - N3 - C4 | 126.9(1) |

| O4 - C4 - N3 | 118.9(1) |

| O4 - C4 - C5 | 124.8(1) |

| N3 - C4 - C5 | 116.3(1) |

| C6 - C5 - C4 | 118.8(1) |

| C5 - C6 - N1 | 120.3(1) |

Table 4: Selected Torsion Angles for 1-Methyluracil

| Atoms | Angle (°) |

| C7 - N1 - C2 - O2 | -177.3(2) |

| C7 - N1 - C2 - N3 | 2.5(2) |

| C7 - N1 - C6 - C5 | 179.6(2) |

| C2 - N1 - C6 - C5 | -0.2(2) |

| N1 - C2 - N3 - C4 | -0.9(2) |

| C2 - N3 - C4 - C5 | -0.2(2) |

| N3 - C4 - C5 - C6 | 0.8(2) |

| C4 - C5 - C6 - N1 | -0.5(2) |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of 1-methyluracil.

Caption: Experimental workflow from synthesis to final structural model.

Caption: Molecular structure of 1-methyluracil with atom labeling.

Spectroscopic Profile of 1-Ethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethyluracil, a modified uracil base of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The spectroscopic data for 1-ethyluracil is summarized in the tables below. This includes experimental ¹H NMR and FT-IR data, alongside predicted ¹³C NMR and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 1-Ethyluracil

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.12 | Triplet | 7.2 | -CH₃ |

| 3.76 | Quartet | 7.2 | -CH₂- |

| 5.68 | Doublet | 7.8 | H-5 |

| 7.55 | Doublet | 7.8 | H-6 |

| 11.29 | Singlet | - | N³-H |

Solvent: DMSO-d₆, Instrument: 300 MHz NMR Spectrometer

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Ethyluracil

| Predicted Chemical Shift (δ) ppm | Assignment |

| 14.9 | -CH₃ |

| 42.3 | -CH₂- |

| 101.5 | C-5 |

| 142.8 | C-6 |

| 151.7 | C-2 |

| 164.0 | C-4 |

Data obtained from computational prediction. Solvent: DMSO.

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for 1-Ethyluracil

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3147, 3090, 3011 | Strong, Sharp | N-H Stretching |

| 2980-2800 | Medium | C-H Stretching |

| 1772, 1739, 1708 | Strong, Sharp | C=O Stretching |

| 1643 | Strong | C=C Stretching |

Sample State: Solid, Attenuated Total Reflectance (ATR)[1]

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Ethyluracil

| m/z | Predicted Fragment |

| 140 | [M]⁺ |

| 112 | [M - C₂H₄]⁺ |

| 97 | [M - HNCO]⁺ |

| 69 | [C₃H₃N₂O]⁺ |

Predicted data based on common fragmentation patterns for uracil derivatives.

Experimental Protocols

Detailed methodologies for the acquisition of the experimental spectroscopic data are provided below.

Synthesis of 1-Ethyluracil

1-Ethyluracil was synthesized following a previously described two-step procedure. The first step involved the silylation of the carbonyl groups of uracil using hexamethyldisilazane (HDMS) in the presence of a catalytic amount of ammonium sulfate under a nitrogen atmosphere. The mixture was refluxed for 4 hours, after which the excess HDMS was removed by distillation. The resulting silylated uracil was then reacted with ethyl iodide in an appropriate solvent to yield 1-ethyluracil. The crude product was purified by recrystallization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra were recorded on a 300 MHz NMR spectrometer. A sample of 1-ethyluracil (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The spectrum was acquired at room temperature, and the chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid 1-ethyluracil sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted Spectroscopic Data Protocols

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum was predicted using an online chemical shift prediction tool. The SMILES (Simplified Molecular Input Line Entry System) string for 1-ethyluracil (CCN1C=CC(=O)NC1=O) was used as the input. The prediction was performed for a DMSO solvent environment.

Mass Spectrometry (MS) (Predicted)

The mass spectrum fragmentation pattern was predicted based on known fragmentation behaviors of uracil and its derivatives. The molecular ion peak was determined from the molecular weight of 1-ethyluracil (140.14 g/mol ). Common fragmentation pathways, such as the loss of the ethyl group as ethene and retro-Diels-Alder reactions of the pyrimidine ring, were considered to predict the major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like 1-ethyluracil.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of 1-ethyluracil.

References

Thermal Analysis of 1-Ethylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

This technical guide provides an in-depth analysis of the thermal properties of 1-ethylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in pharmaceutical and materials science research. The following sections detail the experimental methodologies and quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering valuable insights for researchers, scientists, and drug development professionals.

Core Thermal Stability and Phase Transition Data

The thermal behavior of this compound is characterized by a distinct melting point followed by decomposition at higher temperatures. A comprehensive study by Martínez-Mora et al. provides the basis for the quantitative data presented below.[1][2]

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| Melting | Not explicitly stated in abstract | ~160 | 0 |

| Decomposition | >160 | >200 (gradual) | Significant |

Note: Precise quantitative values for onset and peak temperatures, as well as mass loss percentages, are best interpreted directly from the TGA-DSC thermograms available in the supporting information of the cited study.[3]

Experimental Protocols

The thermal analysis was conducted using a simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry/differential thermal analysis (DSC/DTA) instrument.[1][2]

Instrumentation:

Experimental Conditions:

-

Sample Mass: 3–8 mg[2]

-

Heating Rate: 10 °C min⁻¹[2]

-

Temperature Range: Ambient temperature to 250 °C[2]

-

Atmosphere: Nitrogen (N₂)[2]

-

Gas Flow Rates:

This methodology ensures a controlled environment for heating the sample, allowing for the precise measurement of changes in mass and heat flow as a function of temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound as described in the experimental protocol.

Discussion of Signaling Pathways

While the primary focus of this guide is the thermal analysis of this compound, it is important to note that as a derivative of uracil, this compound is structurally related to fundamental components of nucleic acids. Uracil is a key component of ribonucleic acid (RNA) and is involved in numerous cellular processes, including protein synthesis and gene regulation. The ethyl substitution at the N1 position can influence its base-pairing properties and metabolic stability, which are critical considerations in drug design and development. Further research into the biological activity of this compound would be necessary to elucidate its specific signaling pathway interactions.

The diagram below provides a simplified, high-level overview of the central role of uracil in nucleic acid metabolism.

References

An In-depth Technical Guide to the Solubility Profile of 1-Ethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of 1-ethyluracil, a key derivative of uracil with significant interest in pharmaceutical and biochemical research. Due to the limited availability of comprehensive public data on the solubility of 1-ethyluracil, this document focuses on the requisite experimental protocols to establish a robust solubility profile and presents an illustrative data summary.

Introduction

1-Ethyluracil, a synthetic derivative of the nucleobase uracil, is a molecule of interest in the development of novel therapeutic agents and as a model compound in biophysical studies. Understanding its solubility in a wide range of solvents is paramount for applications in drug formulation, crystallization studies, and analytical method development. A comprehensive solubility profile informs the selection of appropriate solvent systems for synthesis, purification, and delivery, ultimately impacting bioavailability and efficacy. While specific quantitative data for 1-ethyluracil is not extensively reported in publicly accessible literature, this guide outlines the established methodologies to generate such critical data.

Illustrative Solubility Data

A thorough investigation of 1-ethyluracil's solubility would yield data that can be systematically organized for comparative analysis. The following table represents a hypothetical solubility profile of 1-ethyluracil in various solvents at different temperatures, illustrating how such data should be presented for clarity and ease of interpretation.

Table 1: Illustrative Solubility of 1-Ethyluracil in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| 37 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available |

| 37 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available |

| 37 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available |

| 37 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available |

| 37 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| 37 | Data not available | Data not available | |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Data not available | Data not available |

| 37 | Data not available | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical and chemical sciences. The shake-flask method is a widely accepted technique for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a solute in a solvent.[1][2][3]

3.1. Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.[3][4] The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][2]

3.2. Materials and Equipment

-

1-Ethyluracil (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, PBS)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

3.3. Detailed Experimental Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary. For buffered solutions like PBS, prepare and adjust the pH accurately.

-

Addition of Excess Solute: Add an excess amount of solid 1-ethyluracil to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker with a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved solute to become constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation at a controlled temperature can be used to separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. This step is critical to prevent undissolved solids from artificially inflating the measured concentration.

-

Dilution: Dilute the clear, saturated filtrate with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated UV-Vis spectrophotometer or HPLC method.

-

UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for 1-ethyluracil.[5] Prepare a series of standard solutions of known concentrations to generate a calibration curve of absorbance versus concentration.[6] Measure the absorbance of the diluted samples and use the calibration curve to determine the concentration of 1-ethyluracil in the saturated solution.

-

HPLC: Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted samples and determine the concentration based on the peak area.

-

3.4. Data Analysis

Calculate the solubility of 1-ethyluracil in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

The molar solubility can then be calculated by dividing the solubility in g/L by the molecular weight of 1-ethyluracil.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-ethyluracil.

Caption: Experimental workflow for determining the solubility of 1-ethyluracil.

Conclusion

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 1-ethylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1-ethylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental and computational data for this compound in the public domain, this guide utilizes data from its parent molecule, uracil, as a close structural and electronic analogue. The methodologies and expected outcomes for key computational parameters are detailed, offering a robust framework for researchers initiating theoretical studies on this and similar uracil derivatives. This guide covers the standard computational protocols, including geometry optimization, vibrational frequency analysis, and the determination of electronic properties using Density Functional Theory (DFT). All computational data for uracil is presented in structured tables for clarity and comparative analysis.

Introduction

This compound, also known as 1-ethyluracil, belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and numerous pharmacologically active molecules. The ethyl substitution at the N1 position can significantly influence the molecule's solubility, lipophilicity, and interactions with biological targets compared to its parent, uracil. Understanding the structural, electronic, and vibrational properties of 1-ethyluracil at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[1][2] These methods allow for the precise determination of molecular geometries, vibrational spectra, and electronic characteristics, providing insights that are often difficult to obtain through experimental techniques alone. This guide outlines the standard procedures for performing such calculations on 1-ethyluracil, leveraging established data for uracil to provide a foundational understanding.

Computational Methodologies

The computational investigation of this compound typically involves a multi-step process aimed at determining its most stable conformation and characterizing its physicochemical properties. The following protocol is based on widely accepted practices for similar molecular systems.[3][4]

Geometry Optimization

The initial step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. For 1-ethyluracil, this is achieved through geometry optimization.

Protocol:

-

Level of Theory: Density Functional Theory (DFT) is the most common and reliable method for systems of this size. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that provides a good balance between accuracy and computational cost.[3]

-

Basis Set: A sufficiently large and flexible basis set is crucial for accurate results. The Pople-style 6-311++G(d,p) basis set is recommended. This set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[4]

-

Software: The calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[1]

Protocol:

-

Methodology: The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates.

-

Scaling Factors: It is a known issue that harmonic frequencies calculated with DFT methods are often systematically overestimated compared to experimental values. To improve the agreement, a scaling factor is typically applied. For B3LYP/6-311++G(d,p), a scaling factor in the range of 0.96-0.98 is often used.

Electronic Property Calculations

The electronic properties of 1-ethyluracil, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions.

Protocol:

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.[3]

-

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

Predicted Physicochemical Properties (Based on Uracil Data)

As a close structural analog, the computational data for uracil provides a valuable baseline for predicting the properties of 1-ethyluracil. The primary differences are expected to arise from the electronic and steric effects of the ethyl group at the N1 position. The following tables summarize the calculated data for uracil at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometrical Parameters of Uracil

The optimized geometry of uracil is planar. The introduction of the ethyl group in 1-ethyluracil is expected to cause minor distortions in the pyrimidine ring and will introduce new degrees of freedom related to the rotation around the N1-C(ethyl) and C(ethyl)-C(methyl) bonds.

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Lengths | ||

| N1-C2 | 1.383 | |

| C2-N3 | 1.383 | |

| N3-C4 | 1.387 | |

| C4-C5 | 1.448 | |

| C5-C6 | 1.341 | |

| C6-N1 | 1.386 | |

| C2=O7 | 1.223 | |

| C4=O8 | 1.223 | |

| N1-H | 1.014 | |

| N3-H | 1.014 | |

| C5-H | 1.082 | |

| C6-H | 1.083 | |

| Bond Angles | ||

| C6-N1-C2 | 121.3 | |

| N1-C2-N3 | 115.3 | |

| C2-N3-C4 | 126.3 | |

| N3-C4-C5 | 114.8 | |

| C4-C5-C6 | 119.5 | |

| C5-C6-N1 | 122.8 |

Data sourced from computational studies on uracil.[4][5]

Calculated Vibrational Frequencies of Uracil

The vibrational spectrum of 1-ethyluracil will exhibit characteristic modes of the uracil ring, as well as additional modes corresponding to the vibrations of the ethyl group (C-H stretches, bends, and torsions). The table below lists some of the key vibrational modes for the uracil ring.

| Wavenumber (cm⁻¹, scaled) | Vibrational Mode Assignment |

| ~3500 | N-H Stretching |

| ~3100 | C-H Stretching |

| ~1750 | C=O Stretching |

| ~1650 | C=C Stretching |

| ~1450 | Ring Stretching / N-H Bending |

| ~1250 | C-N Stretching / C-H Bending |

| ~800 | Ring Breathing / Out-of-plane Bending |

Frequencies are approximate and based on DFT calculations for uracil.[1]

Electronic Properties of Uracil

The electronic properties of 1-ethyluracil are expected to be similar to uracil, with the ethyl group acting as a weak electron-donating group, which may slightly raise the HOMO energy and lower the HOMO-LUMO gap.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~3.8 D |

Values are approximate and based on DFT calculations for uracil and its derivatives.[3]

Visualization of Computational Workflows and Relationships

To aid in the understanding of the computational processes and the interplay of different parameters, the following diagrams are provided.

Caption: A general workflow for quantum chemical calculations on this compound.

Caption: Relationship between computational inputs and calculated molecular properties.

Conclusion

References

- 1. Study of binding energies using DFT methods, vibrational frequencies and solvent effects in the interaction of silver ions with uracil tautomers - Arabian Journal of Chemistry [arabjchem.org]

- 2. jocpr.com [jocpr.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mjcce.org.mk [mjcce.org.mk]

- 5. orgchemres.org [orgchemres.org]

1-Ethyluracil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyluracil is a synthetic derivative of the pyrimidine base uracil. While uracil is a fundamental component of ribonucleic acid (RNA), modifications to its structure, such as the addition of an ethyl group at the N1 position, can lead to compounds with unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of 1-ethyluracil, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

While the historical record of the initial discovery and synthesis of 1-ethyluracil is not extensively documented in readily available literature, its modern synthesis and applications, particularly in the field of crystal engineering, are well-established. Uracil and its derivatives have long been a focus of medicinal chemistry due to their potential as antiviral and anticancer agents.

Synthesis of 1-Ethyluracil

The synthesis of 1-ethyluracil is most commonly achieved through a two-step process involving the silylation of uracil followed by ethylation.

Experimental Protocol: Two-Step Synthesis of 1-Ethyluracil

Step 1: Silylation of Uracil

-

Reactants: Uracil, Hexamethyldisilazane (HMDS), Ammonium Sulfate (catalyst).

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, combine uracil and an excess of hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate.

-

Stir the mixture and heat under reflux for approximately 4 hours.

-

After the reaction is complete, distill off the excess HMDS.

-

The resulting silylated uracil is stored under a nitrogen atmosphere for the next step.

-

Step 2: Ethylation of Silylated Uracil

-

Reactants: Silylated uracil, Ethyl bromide.

-

Procedure:

-

To the silylated uracil from Step 1, add ethyl bromide.

-

Heat the mixture in an oven at 130°C for 36 hours.

-

After cooling, wash the resulting product with boiling methanol for 30 minutes to remove any residual ethyl bromide.

-

Concentrate the solution using a rotary evaporator to induce the precipitation of 1-ethyluracil as fine white needles.

-

The purity of the final product can be confirmed by proton NMR spectroscopy.

-

Visualization of the Synthesis Pathway

Physicochemical Properties

Quantitative data for 1-ethyluracil is primarily available in the context of its crystallographic studies.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | Fine white needles |

| Proton NMR (DMSO-d₆) | δ 11.17 (s, 1H), 7.63 (d, 1H), 5.51 (dd, 1H), 3.65 (q, 2H), 1.12 (t, 3H)[1] |

Biological Activity and Applications

The biological activity of 1-ethyluracil itself is not extensively reported in the scientific literature. Much of the research interest in this compound stems from its utility as a building block in the synthesis of more complex molecules and its application in the field of crystal engineering.

Cocrystal Formation

1-Ethyluracil has been successfully used to form cocrystals with various coformers, which is a strategy employed in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.

Experimental Protocol: Cocrystal Synthesis by Liquid-Assisted Grinding

-

Reactants: 1-Ethyluracil, Coformer (e.g., carboxylic acids, urea).

-

Procedure:

-

Combine equimolar amounts of 1-ethyluracil and the chosen coformer in a grinding jar.

-

Add a few drops of a suitable solvent (e.g., water, methanol, ethanol, nitromethane).

-

Mill the mixture for a specified time (e.g., 30 minutes).

-

The resulting cocrystal powder can be used for further analysis or for growing single crystals for X-ray diffraction studies.

-

Potential as a Pharmacophore

While specific antiviral or anticancer studies on 1-ethyluracil are limited, the broader class of N-alkylated uracil derivatives has been investigated for various therapeutic applications. The uracil scaffold is a well-known pharmacophore, and modifications at the N1 position can influence the molecule's interaction with biological targets. Further research is required to fully elucidate the potential biological activities of 1-ethyluracil.

Conclusion

1-Ethyluracil is a readily synthesizable derivative of uracil with established applications in cocrystal engineering. While its own biological activity profile is not yet well-defined, its role as a molecular scaffold and its relationship to the broader class of biologically active uracil derivatives suggest that it may hold potential for future applications in drug discovery and development. The detailed synthetic protocol and data presented in this guide provide a solid foundation for researchers interested in exploring the properties and potential of this compound. Further investigation into its direct biological effects is warranted to fully understand its place within the landscape of medicinal chemistry.

References

potential metabolic pathways of 1-ethylpyrimidine-2,4(1H,3H)-dione

An In-Depth Technical Guide on the Potential Metabolic Pathways of 1-Ethylpyrimidine-2,4(1H,3H)-dione (1-Ethyluracil)

Introduction

This compound, also known as 1-ethyluracil, is a synthetic derivative of the pyrimidine base uracil. While specific metabolic data for 1-ethyluracil is not extensively documented in publicly available literature, its structural similarity to endogenous pyrimidines and other N-substituted uracil analogs allows for the postulation of its likely metabolic fate. This guide outlines the potential metabolic pathways of 1-ethyluracil, drawing parallels with the known metabolism of similar compounds. The information presented herein is intended for researchers, scientists, and professionals in drug development who are investigating the biotransformation of pyrimidine-based molecules.

Postulated Metabolic Pathways

The metabolism of 1-ethyluracil is likely to proceed through several key enzymatic reactions, primarily involving hydroxylation of the ethyl group, followed by further oxidation and potential cleavage of the pyrimidine ring. The primary enzyme families implicated in such transformations are Cytochrome P450 (CYP) monooxygenases and pyrimidine catabolic enzymes.

Phase I Metabolism: Oxidation of the N1-Ethyl Group

The initial and most probable metabolic transformation of 1-ethyluracil is the oxidation of the N1-ethyl side chain. This is a common metabolic route for N-alkylated compounds and is typically mediated by CYP enzymes, particularly in the liver.

-

Hydroxylation: The terminal methyl group of the ethyl moiety is a likely target for hydroxylation, leading to the formation of 1-(2-hydroxyethyl)uracil. This reaction introduces a polar hydroxyl group, increasing the water solubility of the molecule and facilitating its excretion.

-

Further Oxidation: The newly formed primary alcohol, 1-(2-hydroxyethyl)uracil, can undergo further oxidation. This can lead to the formation of an aldehyde, 1-(formylmethyl)uracil, which can then be rapidly oxidized to a carboxylic acid, 1-(carboxymethyl)uracil. These subsequent oxidation steps are likely catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), respectively.

Potential for Ring Catabolism

While the N1-ethyl substitution may hinder the typical pyrimidine catabolic pathway, it is plausible that some degree of ring cleavage could occur, especially after modification of the ethyl group. The canonical pyrimidine degradation pathway involves reduction of the C5-C6 double bond by dihydropyrimidine dehydrogenase (DPD), followed by hydrolytic ring opening. The presence of the N1-ethyl group may significantly reduce the affinity of 1-ethyluracil for DPD. However, if the ethyl group is metabolized to a more polar moiety, the resulting metabolite might be a substrate for these enzymes, leading to the formation of β-alanine derivatives.

Quantitative Metabolic Data (Hypothetical)

The following table presents hypothetical quantitative data for the metabolism of 1-ethyluracil, based on typical values observed for similar N-substituted pyrimidines. These values should be experimentally verified.

| Parameter | Hypothetical Value | Enzyme System | Notes |

| Km (for hydroxylation) | 50 - 200 µM | Human Liver Microsomes | Represents the substrate concentration at half-maximal velocity. |

| Vmax (for hydroxylation) | 100 - 500 pmol/min/mg protein | Human Liver Microsomes | Represents the maximum rate of the hydroxylation reaction. |

| Intrinsic Clearance (Clint) | 2 - 10 µL/min/mg protein | Human Liver Microsomes | Calculated as Vmax/Km; indicates the efficiency of metabolism. |

| Metabolite Formation Rate | |||

| 1-(2-hydroxyethyl)uracil | High | CYP Enzymes | Expected to be the major initial metabolite. |

| 1-(carboxymethyl)uracil | Moderate to Low | ADH/ALDH | Formation is dependent on the initial hydroxylation step. |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the metabolic pathways of 1-ethyluracil.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the primary metabolites of 1-ethyluracil and to determine the kinetic parameters of its metabolism.

Materials:

-

1-Ethyluracil

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare a master mix of phosphate buffer and the NADPH regenerating system. Pre-warm all solutions to 37°C.

-

Reaction Initiation: In a microcentrifuge tube, combine the HLM (final concentration 0.5 mg/mL), the master mix, and 1-ethyluracil (at various concentrations, e.g., 1-100 µM). The final reaction volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

-

Data Analysis: Determine the rate of disappearance of the parent compound and the formation of metabolites. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Enzyme Phenotyping using Recombinant Human CYP Enzymes

Objective: To identify the specific Cytochrome P450 isozymes responsible for the metabolism of 1-ethyluracil.

Materials:

-

1-Ethyluracil

-

Recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

NADPH regenerating system.

-

Phosphate buffer (pH 7.4).

-

LC-MS/MS system.

Procedure:

-

Incubation: Set up individual incubations for each CYP isozyme. Each incubation should contain a specific recombinant CYP enzyme, the NADPH regenerating system, buffer, and 1-ethyluracil (at a concentration close to the estimated Km).

-

Control Incubations: Include negative controls without the NADPH regenerating system to account for non-enzymatic degradation, and positive controls with known substrates for each isozyme to ensure enzyme activity.

-

Reaction and Quenching: Follow the incubation and quenching procedures as described in Protocol 1.

-

Analysis: Analyze the samples by LC-MS/MS to measure the formation of the primary metabolite (e.g., 1-(2-hydroxyethyl)uracil).

-

Data Interpretation: The CYP isozyme that produces the highest amount of metabolite is considered the primary enzyme responsible for the metabolism of 1-ethyluracil.

Visualizations

The following diagrams illustrate the postulated metabolic pathway and a general experimental workflow.

Caption: Postulated Phase I metabolic pathway of 1-ethyluracil.

Caption: General workflow for in vitro metabolism studies.

Conclusion

The metabolic fate of this compound is likely driven by oxidative processes targeting the N1-ethyl side chain, primarily mediated by CYP450 enzymes, followed by further oxidation by dehydrogenases. The resulting polar metabolites are then expected to be readily excreted. The experimental protocols and hypothetical data provided in this guide offer a robust framework for initiating the investigation of 1-ethyluracil's biotransformation. Empirical validation of these postulated pathways is a critical next step for any drug development program involving this compound.

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 1-Ethylpyrimidine-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of 1-ethylpyrimidine-2,4(1H,3H)-dione, commonly known as 1-ethyluracil, and its derivatives. This method offers an efficient and streamlined approach for synthesizing these compounds, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

Pyrimidine-2,4(1H,3H)-diones (uracils) are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their wide range of biological activities. N-1 substituted uracils, in particular, are key components in various therapeutic agents. The one-pot synthesis detailed herein provides a straightforward and efficient route to 1-ethyluracil derivatives from readily available starting materials, minimizing the need for isolation of intermediates and extensive purification steps.

Principle of the Method

The one-pot synthesis of this compound derivatives is typically achieved through a cyclocondensation reaction. This protocol describes the reaction between an appropriate three-carbon carbonyl compound (or its synthetic equivalent) and N-ethylurea in the presence of a base or acid catalyst. The reaction proceeds through the formation of an open-chain intermediate which subsequently cyclizes to form the desired pyrimidine-2,4-dione ring system.

Experimental Protocols

General One-Pot Synthesis of this compound

This protocol outlines a representative one-pot synthesis of the parent compound, 1-ethyluracil.

Materials:

-

N-Ethylurea

-

Ethyl propiolate (or malic acid/fuming sulfuric acid as an alternative for in situ generation of formylacetic acid)

-

Sodium ethoxide (or other suitable base)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

-

Ice bath

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add N-ethylurea (1.0 equivalent). Subsequently, add ethyl propiolate (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes. The reaction mixture may gently warm up.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Neutralization and Precipitation: Slowly add concentrated hydrochloric acid to neutralize the reaction mixture to pH 6-7. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold anhydrous ethanol and then with cold anhydrous diethyl ether.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water to yield pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound under various hypothetical reaction conditions.

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Ethoxide (1.1) | Ethanol | 78 | 4 | 85 |

| 2 | Sodium Ethoxide (1.1) | Methanol | 65 | 6 | 82 |

| 3 | Potassium tert-butoxide (1.1) | THF | 66 | 5 | 88 |

| 4 | DBU (1.0) | Acetonitrile | 82 | 6 | 75 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

Caption: Workflow for the one-pot synthesis of 1-ethyluracil.

Proposed Signaling Pathway/Logical Relationship

The following diagram illustrates the logical progression of the chemical transformation from reactants to the final product in the one-pot synthesis.

Caption: Proposed reaction pathway for 1-ethyluracil synthesis.

Application Note: Protocol for Growing Single Crystals of 1-Ethyluracil

Introduction

1-Ethyluracil is a modified pyrimidine base of significant interest in medicinal chemistry and drug development due to its structural similarity to nucleobases in RNA. The production of high-quality single crystals is crucial for determining its three-dimensional structure through X-ray diffraction, which provides insights into its molecular interactions and potential as a therapeutic agent. Uracil and its derivatives are known to form various intermolecular interactions, such as hydrogen bonds, which are critical for their biological function and crystal packing.[1][2] This application note provides detailed protocols for growing single crystals of 1-ethyluracil using common laboratory techniques. The methods described are slow evaporation and vapor diffusion, which have been shown to be effective for crystallizing uracil derivatives.[3][4][5][6][7]

Materials and Reagents

-

1-Ethyluracil (98% purity or higher)

-

Solvents (analytical grade or higher):

-

Methanol

-

Ethanol

-

Nitromethane

-

Acetonitrile

-

Propyl Acetate

-

Water (deionized or distilled)

-

Cyclohexane

-

-

Glass vials (various sizes, e.g., 1-4 mL)

-

Beakers and flasks

-

Syringe filters (0.22 µm)

-

Parafilm or sealing tape

-

Microscope for crystal inspection

Experimental Protocols

Two primary methods are recommended for growing single crystals of 1-ethyluracil: slow evaporation and vapor diffusion. The choice of method and solvent system may require some optimization to obtain crystals of suitable size and quality for X-ray diffraction (typically 0.2 - 0.4 mm in at least two dimensions).[8]

Protocol 1: Slow Evaporation

The slow evaporation technique is a straightforward method that relies on the gradual removal of a solvent to increase the concentration of the solute to the point of crystallization.[6][8][9]

Procedure:

-

Solvent Selection: Choose a solvent or solvent mixture in which 1-ethyluracil has moderate solubility. Based on co-crystallization studies, promising solvent systems include methanol/water, ethanol, and acetonitrile/propyl acetate.[3][4]

-

Solution Preparation:

-

Prepare a nearly saturated solution of 1-ethyluracil in the chosen solvent at room temperature. A good starting point is to dissolve approximately 10-20 mg of 1-ethyluracil in 1-2 mL of the solvent.

-

Gently warm the mixture if necessary to ensure complete dissolution.

-

Filter the solution using a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

-

Crystallization:

-

Transfer the clear solution to a clean glass vial.

-

Cover the vial with parafilm and pierce a few small holes in the parafilm to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.[9]

-

Place the vial in a vibration-free location at a constant temperature.

-

-

Crystal Harvesting:

-

Monitor the vial for crystal growth over several days to weeks.

-

Once crystals of suitable size have formed, carefully remove them from the solution using a pipette or by decanting the mother liquor.

-

Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

-

Protocol 2: Vapor Diffusion

Vapor diffusion is an effective method for growing high-quality crystals from small amounts of material.[5][6][7] This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, which gradually reduces the solubility of the compound and induces crystallization.

Procedure:

-

Solvent and Precipitant Selection:

-

Dissolve the 1-ethyluracil in a "good" solvent in which it is readily soluble (e.g., ethanol).

-

Select a "poor" or "anti-solvent" in which 1-ethyluracil is insoluble or poorly soluble, and that is miscible with the good solvent (e.g., cyclohexane). The anti-solvent should be more volatile than the good solvent.

-

-

Setup:

-

Prepare a saturated or near-saturated solution of 1-ethyluracil in the good solvent and filter it.

-

Place a small, open vial containing the 1-ethyluracil solution inside a larger, sealed container (e.g., a beaker or jar).

-

Add a small amount of the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

-

Seal the outer container tightly.

-

-

Crystallization:

-

The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

-

This gradual change in solvent composition will decrease the solubility of 1-ethyluracil, leading to the formation of crystals.

-

Place the setup in a location with a stable temperature and no vibrations.

-

-

Crystal Harvesting:

-

Monitor for crystal growth over several days.

-

Once suitable crystals have formed, carefully retrieve them from the inner vial.

-

Wash the crystals with a small amount of a mixture of the good and poor solvents and allow them to dry.

-

Data Presentation

The following table summarizes solvent systems and methods used in the successful crystallization of 1-ethyluracil in co-crystal systems. These provide a strong starting point for the crystallization of pure 1-ethyluracil.

| Co-former | Solvent System | Crystallization Method | Reference |

| L-Malic Acid | Nitromethane | Cooling from a heated solution | [3] |

| L-Tartaric Acid | Ethanol, Cyclohexane (anti-solvent) | Vapor Diffusion | [3][4] |

| 4-Hydroxybenzoic Acid | Acetonitrile, Propyl Acetate | Slow Evaporation | [3][4] |

| 4-Hydroxybenzoic Acid | Methanol | Slow Evaporation | [3] |

| 2,4-Dihydroxybenzoic Acid | Water, Methanol (1:1) | Slow Evaporation | [3][4] |

| Salicylic Acid | Water, Methanol (1:1) | Slow Evaporation | [3][4] |

| 4-Hydroxybenzoic Acid Hydrate | Water, Ethanol | Slow Evaporation | [3][4] |

Experimental Workflow Diagram

Caption: Workflow for 1-ethyluracil crystal growth.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for researchers to grow single crystals of 1-ethyluracil. Successful crystallization is highly dependent on factors such as solvent choice, temperature, and the rate of solvent evaporation or diffusion. The provided data from co-crystal studies offers a valuable starting point for solvent screening. By systematically applying and optimizing these methods, high-quality single crystals of 1-ethyluracil suitable for structural analysis can be obtained, facilitating further research in drug design and materials science.

References

- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digital.csic.es [digital.csic.es]

- 5. unifr.ch [unifr.ch]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. Slow Evaporation Method [people.chem.umass.edu]

Application Notes and Protocols for Cocrystal Engineering with 1-ethylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the exploration of cocrystals of 1-ethylpyrimidine-2,4(1H,3H)-dione. Cocrystal engineering is a powerful technique to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering the chemical structure of the API.[1][2][3][4][5][6] This document outlines the principles of coformer selection, screening methods, and characterization techniques applicable to this compound.

Introduction to Cocrystal Engineering

Pharmaceutical cocrystals are multi-component crystalline solids composed of an API and a coformer, which is a pharmaceutically acceptable molecule, in a definite stoichiometric ratio.[1][5] The components are linked by non-covalent interactions, primarily hydrogen bonds. By systematically selecting coformers, it is possible to modulate the crystal lattice of the API, thereby improving its physical properties.[3][7]

Potential Benefits of Cocrystallizing this compound:

-

Enhanced Aqueous Solubility: A significant challenge for many organic molecules, improved solubility can lead to better bioavailability.[2]

-

Increased Dissolution Rate: Faster dissolution can lead to a more rapid onset of therapeutic action.

-

Improved Stability: Cocrystals can exhibit greater stability against humidity, temperature, and light.

-

Modified Mechanical Properties: Properties such as tabletability can be improved for easier formulation and manufacturing.[8]

Coformer Selection Strategy

The selection of an appropriate coformer is crucial for successful cocrystal formation. The strategy for this compound should focus on its hydrogen bonding capabilities. The molecule possesses hydrogen bond donors (N-H) and acceptors (C=O), making it an excellent candidate for forming supramolecular synthons with a variety of coformers.

Potential Coformer Classes for this compound:

-

Carboxylic Acids: (e.g., benzoic acid, succinic acid, salicylic acid) can form robust hydrogen bonds with the pyrimidine ring.

-

Amides: (e.g., nicotinamide, isoniazid) can participate in hydrogen bonding as both donors and acceptors.

-

Phenols: (e.g., resorcinol, hydroquinone) offer hydroxyl groups for strong hydrogen bonding.

-

Other APIs: Formation of drug-drug cocrystals can offer therapeutic advantages in combination therapies.[9]

The logical workflow for coformer selection and subsequent cocrystal screening is depicted below.

Caption: Workflow for coformer selection and cocrystal screening.

Experimental Protocols

The following are detailed protocols for the screening, synthesis, and characterization of cocrystals of this compound.

3.1. Cocrystal Screening by Liquid-Assisted Grinding (LAG)

This high-throughput method is effective for rapid screening of potential cocrystals.

Protocol:

-

Place this compound and a selected coformer in a 1:1 and 2:1 molar ratio into a milling jar.

-

Add a small amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or water).

-

Mill the mixture using a ball mill for 30-60 minutes at a frequency of 20-30 Hz.

-

Isolate the resulting solid and allow it to dry.

-

Analyze the product using Powder X-ray Diffraction (PXRD) to identify new crystalline phases.

3.2. Cocrystal Synthesis by Solution Crystallization

This method is suitable for growing single crystals for structural analysis.

Protocol:

-

Dissolve equimolar amounts of this compound and the coformer in a minimal amount of a suitable solvent (e.g., methanol, ethanol) with heating.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, allow the solvent to evaporate slowly over several days.

-

Collect the resulting crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Characterize the crystals using Single Crystal X-ray Diffraction (SCXRD) and other analytical techniques.

3.3. Characterization of Cocrystals

A combination of analytical techniques is essential to confirm cocrystal formation and to determine its physicochemical properties.

-

Powder X-ray Diffraction (PXRD): Used to identify new crystalline phases. The PXRD pattern of a cocrystal will be unique and different from the patterns of the individual components.

-

Differential Scanning Calorimetry (DSC): Determines the melting point and thermal behavior of the cocrystal. A single, sharp endotherm different from the melting points of the starting materials is indicative of a new cocrystal phase.[8]

-

Thermogravimetric Analysis (TGA): Assesses the thermal stability and solvent content of the cocrystal.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the intermolecular interactions (e.g., hydrogen bonding) between the API and the coformer through shifts in vibrational frequencies.

-

Single Crystal X-ray Diffraction (SCXRD): Provides definitive proof of cocrystal formation and allows for the detailed analysis of the crystal structure and intermolecular interactions.

The logical relationship for the characterization and validation of a potential cocrystal is illustrated below.

Caption: Logical workflow for the characterization of cocrystals.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison. The following tables provide examples of how to present thermal and solubility data for hypothetical cocrystals of this compound.

Table 1: Thermal Properties of this compound and its Hypothetical Cocrystals

| Compound | Melting Point (°C) |

| This compound | 195.5 |

| Coformer A (e.g., Benzoic Acid) | 122.4 |

| Cocrystal (1:1 with Coformer A) | 155.2 |

| Coformer B (e.g., Nicotinamide) | 129.3 |

| Cocrystal (1:1 with Coformer B) | 172.8 |

Table 2: Aqueous Solubility of this compound and its Hypothetical Cocrystals

| Compound | Solubility at 25°C (mg/mL) | Fold Increase |

| This compound | 2.5 | - |

| Cocrystal (1:1 with Coformer A) | 7.8 | 3.1 |

| Cocrystal (1:1 with Coformer B) | 12.2 | 4.9 |

Conclusion

Cocrystal engineering offers a promising avenue for improving the physicochemical properties of this compound. Through systematic coformer selection, efficient screening techniques, and thorough characterization, novel solid forms with enhanced performance characteristics can be developed. The protocols and strategies outlined in these application notes provide a robust framework for researchers and scientists to explore the potential of cocrystallization for this and other molecules of interest.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Current Perspectives on Development and Applications of Cocrystals in the Pharmaceutical and Medical Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cocrystal Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. Drug-drug cocrystals: Opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Activity Screening of 1-Ethyluracil Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction